molecular formula C21H32ClNO2 B2933571 1-[4-(Adamantan-1-yl)phenoxy]-3-(dimethylamino)propan-2-ol hydrochloride CAS No. 1215704-55-4

1-[4-(Adamantan-1-yl)phenoxy]-3-(dimethylamino)propan-2-ol hydrochloride

Cat. No. B2933571
M. Wt: 365.94
InChI Key: JUQQSEFTWACUOX-UHFFFAOYSA-N
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Description

“1-[4-(Adamantan-1-yl)phenoxy]-3-(dimethylamino)propan-2-ol hydrochloride” is a chemical compound. It is related to other compounds such as “1-(2-(4-ADAMANTAN-1-YL-PHENOXY)-ETHYL)-1-METHYL-PIPERIDINIUM, IODIDE” and "1-[4-(Adamantan-1-yl)phenoxy]-3-(tert-butylamino)propan-2-ol hydrochloride" .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed information on chemical reactions, it’s recommended to refer to specialized chemical databases or literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the search results. These properties could include things like melting point, boiling point, solubility, etc. For detailed information on physical and chemical properties, it’s recommended to refer to specialized chemical databases or literature .

Safety And Hazards

The safety and hazards associated with this compound are not provided in the search results. For detailed safety and hazard information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) or similar resources .

Future Directions

The future directions or potential applications for this compound are not provided in the search results. Future directions could include potential uses in industry, medicine, research, etc., but this information may not be available if the compound is not widely studied .

properties

IUPAC Name

1-[4-(1-adamantyl)phenoxy]-3-(dimethylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO2.ClH/c1-22(2)13-19(23)14-24-20-5-3-18(4-6-20)21-10-15-7-16(11-21)9-17(8-15)12-21;/h3-6,15-17,19,23H,7-14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQQSEFTWACUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Adamantan-1-yl)phenoxy]-3-(dimethylamino)propan-2-ol hydrochloride

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